3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine
Description
3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a substituted aromatic ring and an isopropyl group. The pyrrolidine core (a five-membered saturated nitrogen heterocycle) is substituted at position 3 with a 2-methoxy-3-nitrophenyl group, where the methoxy (-OCH₃) and nitro (-NO₂) groups occupy adjacent positions on the phenyl ring. The isopropyl group (-CH(CH₃)₂) at position 1 introduces steric bulk and hydrophobicity. The nitro group is strongly electron-withdrawing, while the methoxy group donates electrons via resonance, creating a polarized aromatic system. Molecular weight is estimated at ~262 g/mol (C₁₄H₁₈N₂O₃).
Properties
CAS No. |
648901-44-4 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2-methoxy-3-nitrophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-8-7-11(9-15)12-5-4-6-13(16(17)18)14(12)19-3/h4-6,10-11H,7-9H2,1-3H3 |
InChI Key |
HPIDZPIVCNHIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)C2=C(C(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Biological Activity
3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine can be represented as follows:
This structure includes a pyrrolidine ring substituted with a methoxy and nitro group on the phenyl moiety, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. In vitro tests have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains, including multidrug-resistant pathogens. For example, a related study on pyrrolidine-2,3-diones demonstrated promising antibacterial activity against Pseudomonas aeruginosa . The presence of electron-withdrawing groups like nitro may enhance the interaction with bacterial targets.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine | Pseudomonas aeruginosa | 85% |
| Pyrrolidine-2,3-dione | Escherichia coli | 90% |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has also been investigated. Compounds similar to 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine have been shown to significantly reduce the expression of inflammatory mediators such as iNOS and COX-2 in cellular models . This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.
Cytotoxicity
Cytotoxic effects have been explored in various cancer cell lines. The compound's structural features suggest potential interactions with cellular pathways involved in apoptosis. In preliminary studies, it has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 15 | 5 |
| MCF7 (breast) | 20 | 4 |
Case Studies
- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial activity of several pyrrolidine derivatives against clinical isolates of Pseudomonas aeruginosa. The study found that 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine exhibited significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for further development .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of related pyrrolidine compounds in a murine model of acute inflammation. The results showed that treatment with these compounds led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines in serum samples .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific modifications to the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Neuropharmacological Effects
Pyrrolidine derivatives are also being explored for their neuropharmacological effects. The compound's structural features may allow it to interact with neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders such as depression and anxiety. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation .
Organic Synthesis Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions. For example, the introduction of the methoxy and nitro groups enhances its reactivity, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Case Study: Total Synthesis of Alkaloids
A notable case study involves the use of similar pyrrolidine derivatives in the total synthesis of natural alkaloids. Researchers have successfully utilized these compounds as building blocks to construct complex alkaloid structures through multi-step synthetic pathways, demonstrating their versatility in organic synthesis .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Comparison Points
Substituent Effects on Reactivity and Solubility The target compound’s 2-methoxy-3-nitrophenyl group combines electron-donating (methoxy) and withdrawing (nitro) effects, creating a polarized aromatic system. This contrasts with the chloro-methoxyphenyl analog (), where the chloro group enhances hydrophobicity and reduces resonance effects compared to nitro . The pyrrolidine-2,3-dione derivative () has two ketone groups, significantly increasing polarity and ethanol solubility (~77% yield in ethanol) compared to the non-dione target compound .
Biological Activity
- The KDM5a inhibitor () demonstrates that pyrrolidine derivatives with amide and isopropyl groups can target epigenetic enzymes. The target compound’s nitro group may hinder similar activity due to metabolic instability or steric clashes .
Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) may improve yields for nitroaryl analogs .
Structural Analogues in Drug Discovery
- Pyridine-pyrrolidine hybrids () highlight the role of nitrogen heterocycles in modulating solubility and binding. The target compound’s nitro group may limit its utility compared to pyridine’s π-stacking capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
